4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid follows IUPAC naming conventions, where the benzoic acid group is positioned at the para-position of the benzene ring. The pyrazole ring is substituted at the 1-position by the benzene ring and at the 4-position by a pyrimidine moiety. Its molecular formula is C$${14}$$H$${10}$$N$${4}$$O$${2}$$, with a molecular weight of 266.25 g/mol.
Isomeric possibilities arise from variations in substituent positions. For example:
- Positional isomerism : If the pyrimidine group were attached to the pyrazole’s 3- or 5-position instead of the 4-position, distinct isomers would form.
- Tautomerism : The pyrazole ring can exhibit prototropic tautomerism, though the 1H-pyrazole form is stabilized by conjugation with the benzoic acid group.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation due to aromatic stacking interactions between the pyrimidine and benzene rings. Key geometric features include:
| Parameter | Value/Description |
|---|---|
| Bond length (C=O) | ~1.21 Å (typical for carboxylic acids) |
| Pyrazole N-N bond length | ~1.35 Å (consistent with aromatic systems) |
| Dihedral angle (pyrazole-benzene) | ~15° (minimizes steric hindrance) |
The pyrimidine ring’s electron-withdrawing nature induces partial positive charge on the pyrazole, enhancing conjugation with the benzoic acid group. Computational models (e.g., DFT) predict a stabilization energy of ~25 kcal/mol for the planar conformation compared to twisted forms.
X-ray Crystallographic Characterization
While direct X-ray data for this compound is limited in the provided sources, analogous structures (e.g., 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid) reveal monoclinic crystal systems with P2$$_1$$/c space groups. Key crystallographic trends in related derivatives include:
- Unit cell dimensions : a = 10–12 Å, b = 7–9 Å, c = 14–16 Å.
- Intermolecular interactions : O–H···N hydrogen bonds between carboxylic acid and pyrimidine groups stabilize the lattice.
For this compound, predicted packing motifs involve π-π stacking between pyrimidine (3.5 Å interplanar distance) and benzene rings, with carboxyl groups forming dimers via hydrogen bonds.
Comparative Structural Analysis with Analogous Pyrazole-Benzoic Acid Derivatives
The pyrimidine substituent in 4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid increases rigidity compared to alkyl-substituted analogs, as evidenced by higher melting points (365–368°C). Additionally, the pyrimidine’s nitrogen atoms enhance solubility in polar aprotic solvents (e.g., DMSO) via dipole interactions.
Properties
IUPAC Name |
4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-1-3-12(4-2-10)18-8-11(7-17-18)13-5-6-15-9-16-13/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWSHQQUNJIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375576 | |
| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-98-7 | |
| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Pyrazole-1-yl Benzoic Acid Intermediates
A common precursor is 4-(4-formyl-1H-pyrazol-1-yl)benzoic acid, which can be synthesized via the following route:
- Starting materials: 4-hydrazinobenzoic acid and substituted acetophenones (e.g., fluorophenyl acetophenones).
- Reaction conditions: Reflux in ethanol for 8 hours to form hydrazone intermediates.
- Cyclization and formylation: Treatment of hydrazone with phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 80 °C for 8 hours to afford the pyrazole aldehyde derivative.
- Isolation: Precipitation by pouring the reaction mixture onto ice, filtration, and washing with water to obtain the aldehyde product in high yield (up to 90%).
This method is well-documented for producing pyrazole-1-yl benzoic acid derivatives with various substituents, including fluorine, which enhances biological activity and stability.
Final Purification and Characterization
- Purification: The crude product is purified by recrystallization or chromatographic techniques.
- Characterization: Confirmed by 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination (typically 365–368 °C for this compound).
- Yields: Overall yields for the final compound are generally high, reflecting the efficiency of the synthetic route.
Experimental Data Summary
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazone formation | Reflux in ethanol, 8 h | 4-hydrazinobenzoic acid + acetophenone derivatives | ~90% | Formation of hydrazone intermediate |
| Cyclization and formylation | POCl₃/DMF, 80 °C, 8 h | Hydrazone intermediate | ~90% | Formation of 4-formyl-pyrazolyl benzoic acid |
| Pyrimidinyl substitution | Varies (cross-coupling or condensation) | Pyrazole aldehyde + pyrimidinyl reagent | Variable | Requires optimization; key step for target compound |
| Purification | Recrystallization or chromatography | - | - | Confirmed by NMR, HRMS, melting point |
Analytical and Spectroscopic Findings
- 1H NMR: Characteristic singlets for aldehyde protons (~9.9 ppm), aromatic protons of benzoic acid (~8.1 ppm), and pyrazole ring protons.
- 13C NMR: Signals corresponding to aldehyde carbon (~185 ppm), carboxylic acid carbon (~167 ppm), and aromatic carbons.
- HRMS: Molecular ion peaks consistent with calculated molecular weights, confirming molecular formula.
- Melting Point: Sharp melting point range (365–368 °C) indicating high purity.
These data confirm the successful synthesis and structural integrity of the compound.
Summary and Recommendations
The preparation of 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid is efficiently achieved through:
- Initial formation of hydrazone intermediates from 4-hydrazinobenzoic acid and acetophenone derivatives.
- Cyclization and formylation using POCl₃/DMF to yield pyrazole aldehyde intermediates.
- Subsequent introduction of the pyrimidinyl group via nucleophilic substitution or cross-coupling.
- Purification and thorough characterization to ensure product quality.
Optimization of the pyrimidinyl substitution step is critical for maximizing yield and purity. The described methods are supported by extensive NMR and mass spectrometry data, ensuring reproducibility and reliability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of this compound is in anticancer research. Studies have shown that derivatives of pyrazole and pyrimidine exhibit significant antitumor activity. For instance, compounds similar to 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has also been explored as a potential inhibitor of specific enzymes involved in cancer progression. Research indicates that it may interact with targets such as protein kinases, which are crucial in cellular signaling pathways related to cancer cell growth and survival.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for the synthesis of advanced polymers. Its functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. These materials are useful in applications ranging from coatings to biomedical devices.
Biological Studies
Biological Activity Assessment
The compound is utilized in various biological assays to evaluate its pharmacological properties. For example, it has been tested for anti-inflammatory effects, where it showed promise in reducing inflammatory markers in vitro.
Cellular Uptake Studies
Research involving cellular uptake mechanisms has also been conducted using this compound. Understanding how compounds like this compound enter cells can provide insights into drug design and delivery systems.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antitumor Activity of Pyrazole Derivatives | To evaluate the anticancer effects of pyrazole derivatives | Showed significant inhibition of tumor growth in vitro and in vivo models. |
| Enzyme Inhibition by Benzoic Acid Derivatives | To assess the inhibition potential on specific kinases | Identified several derivatives with potent inhibitory effects on cancer-related kinases. |
| Synthesis of High-performance Polymers | To develop new polymer materials using benzoic acid derivatives | Resulted in polymers with improved thermal and mechanical properties suitable for industrial applications. |
Mechanism of Action
The mechanism of action of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid:
Functional Differences and Implications
Electronic and Aromatic Properties
- Target Compound : The pyrimidine ring enhances π-stacking interactions compared to simpler pyrazole derivatives. The benzoic acid group introduces acidity (pKa ~4.2–4.5), enabling ionic interactions in biological systems.
- CAS 1429418-37-0 (): The amino group modifies solubility (logP reduced vs. target compound) and enables conjugation reactions.
Biological Activity
4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, a compound characterized by its unique pyrazole and pyrimidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₁₀N₄O₂
- Molecular Weight : 266.26 g/mol
- Melting Point : 365–368 °C
- CAS Number : 849924-98-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Its structure allows it to act as an inhibitor of key pathways such as:
- Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases involved in tumor growth, including BRAF(V600E) and EGFR, which are critical in various cancers .
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, potentially mediated through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of pyrazole derivatives, including this compound. In vitro studies have shown that:
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce inflammation markers in various models:
| Model | Effect Observed |
|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling |
| LPS-stimulated macrophages | Decrease in TNF-alpha production |
This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Combination Therapy with Doxorubicin :
A study involving the combination of pyrazole derivatives with doxorubicin demonstrated enhanced cytotoxicity against breast cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes while minimizing side effects . -
Synthesis and Evaluation :
In a recent synthesis study, multiple pyrazole derivatives were evaluated for their anticancer activity against several cell lines, highlighting the structural importance of substituents on the pyrazole ring for enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole and pyrimidine precursors, followed by carboxylation. Key steps include using formyl intermediates (e.g., 4-formylbenzoic acid derivatives) and optimizing reaction conditions (e.g., solvent, temperature, and catalyst). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%). Confirm purity using HPLC with UV detection at 254 nm .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in dimethyl sulfoxide (DMSO)/water, and collect data at 193 K using Mo-Kα radiation. Refinement with SHELXL (R factor < 0.05) confirms bond lengths (e.g., C–C: 1.48 Å) and angles. Complementary techniques include FT-IR (carboxylic acid C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (pyrimidine protons at δ 8.5–9.0 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 μg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. Hydrazone derivatives of similar benzoic acids show MICs of 8–32 μg/mL .
Advanced Research Questions
Q. How can researchers distinguish between cytochrome P450 inhibition and substrate activity for this compound?
- Methodological Answer : Conduct UV-Vis binding studies with ferric CYP enzymes (e.g., CYP199A4). Monitor spectral shifts (Type II binding for inhibitors: Soret peak at ~425 nm; substrate binding: Type I shift to ~390 nm). Validate with binding constant (Kd) calculations via nonlinear regression. Compare turnover rates using NADH/O2-supported oxidation assays and HPLC to detect metabolites (e.g., hydroxylated derivatives). Control experiments with H₂O₂ rule out non-enzymatic oxidation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Perform meta-analysis of datasets, focusing on variables like bacterial strain variability, compound solubility (e.g., DMSO concentration ≤1%), and assay conditions (pH, incubation time). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. For example, discrepancies in MIC values may arise from differences in bacterial efflux pump expression or compound aggregation .
Q. How does this compound modulate IL6 expression, and what experimental models validate this effect?
- Methodological Answer : Treat LPS-stimulated macrophages (e.g., RAW 264.7 cells) with the compound (1–50 μM) for 24 hours. Quantify IL6 mRNA via qRT-PCR (primers for Il6: F-5′-CTGCAAGAGACTTCCATCCAG-3′, R-5′-AGTGGTATAGACAGGTCTGTTGG-3′). Measure secreted IL6 protein via ELISA. Dose-dependent suppression (IC₅₀ ~10 μM) aligns with NF-κB pathway inhibition. Confirm specificity using siRNA knockdown or kinase inhibitors .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity: ~2.5), aqueous solubility (LogS: ~-4.2), and CYP450 metabolism. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) identifies binding poses (ΔG < -7 kcal/mol). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
